tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-methylidene-8-bicyclo[3.2.1]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9-7-10-5-6-11(8-9)12(10)15-13(16)17-14(2,3)4/h10-12H,1,5-8H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAYOLUNWQDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production may also involve additional purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Drug Development
tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate serves as a versatile scaffold for the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity and selectivity.
Case Study : Research has demonstrated that derivatives of this compound exhibit improved binding affinity to specific biological targets, which is crucial in drug design processes aimed at treating neurological disorders.
Protecting Group in Synthesis
The tert-butyl carbamate moiety acts as a protecting group for amines during synthetic procedures. This characteristic is essential in multi-step organic syntheses where selective functionalization is required.
Table 1: Comparison of Protecting Groups
| Protecting Group | Stability | Removal Conditions | Application |
|---|---|---|---|
| tert-butyl carbamate | High | Acidic conditions | Amines |
| Boc (Boc = tert-butoxycarbonyl) | Moderate | Acidic conditions | Amines |
| Fmoc (Fmoc = 9-fluorenylmethoxycarbonyl) | Low | Basic conditions | Amines |
Synthesis of Complex Molecules
The compound facilitates the synthesis of complex molecular architectures due to its ability to undergo various chemical transformations while maintaining stereochemical integrity.
Case Study : A study highlighted the use of this compound in synthesizing a series of azabicyclic compounds, demonstrating its utility in generating diverse chemical libraries for biological screening.
Catalysis
Research indicates that derivatives of this compound can be employed as catalysts or catalyst ligands in asymmetric synthesis, providing pathways to enantiomerically enriched products.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and carbamate group allow it to bind to active sites or modulate the activity of target proteins. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[3.2.1]octane Derivatives
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
- CAS No.: 1630906-73-8
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- Key Differences :
- Substituent : Position 3 has a ketone (C=O) instead of methylidene.
- Properties :
- Higher polarity (Topological Polar Surface Area = 55.4 Ų) due to the ketone .
- Reduced hydrophobicity (XLogP = 1.5 vs. ~1.8 for methylidene analogue, estimated).
tert-Butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate
Azabicyclo Derivatives
tert-Butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate
- CAS No.: 132234-69-6
- Molecular Formula : C₁₂H₂₂N₂O₂
- Key Differences: Scaffold Modification: Replaces a carbon atom with nitrogen (aza) in the bicyclo structure. Applications: Used in EAAT (excitatory amino acid transporter) inhibition studies due to enhanced hydrogen bonding from the nitrogen . Solubility: Higher aqueous solubility compared to all-carbon bicyclo analogues .
tert-Butyl N-{3-azabicyclo[3.2.1]octan-8-yl}carbamate
Physicochemical and Functional Comparison
Physical Properties
Biological Activity
tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate (CAS No. 2168116-64-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent in neurodegenerative diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula: C14H23NO2
- Molecular Weight: 237.34 g/mol
- CAS Number: 2168116-64-9
- MDL Number: MFCD31620798
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity:
- Neuroprotective Effects:
Biological Activity Data
Study 1: Neuroprotective Effects in AD Models
In a study investigating the neuroprotective properties of this compound, researchers administered the compound to astrocyte cultures exposed to Aβ1-42. Results showed a significant reduction in TNF-α levels and free radicals, indicating that the compound mitigates inflammatory responses associated with neurodegeneration.
Study 2: In Vivo Efficacy
In vivo models using scopolamine-induced AD-like symptoms demonstrated that while this compound reduced Aβ levels, it did not show significant differences compared to standard treatments like galantamine . This suggests that while the compound has potential, its bioavailability and efficacy in vivo may require further optimization.
Q & A
Basic: What are the optimal synthetic conditions for preparing tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions under inert conditions. A validated protocol involves reacting a bicyclic amine precursor (e.g., tert-butyl N-[(8 endo)-3-azabicyclo[3.2.1]octan-8-yl]carbamate) with an electrophilic agent (e.g., 4-iodo-6-methoxypyrimidine) in anhydrous DMF at 100°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base. Yields of ~85% are achieved with a 1.5:1 molar ratio of electrophile to amine. Sealed tube reactors or Schlenk lines are recommended to exclude moisture and oxygen .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm regiochemistry and assess purity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) to detect the molecular ion peak (e.g., m/z 335.2 [M+H]⁺ as reported for analogous bicyclic carbamates).
- IR Spectroscopy : Confirms carbamate C=O stretching (~1680–1720 cm⁻¹) and absence of amine impurities .
Advanced: How can stereochemical control be achieved during the synthesis of bicyclo[3.2.1]octane derivatives?
Methodological Answer:
Stereoselectivity is influenced by:
- Chiral Auxiliaries : Use enantiopure precursors (e.g., (1R,5S,8S)-configured amines) to direct axial or equatorial bond formation.
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring endo selectivity.
- Temperature : Lower temperatures (0–25°C) reduce epimerization risks during coupling steps.
Crystallography (e.g., SHELXL) or chiral HPLC should validate stereochemical outcomes .
Advanced: How can X-ray crystallography resolve structural ambiguities in bicyclo[3.2.1]octane carbamates?
Methodological Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) is critical for:
- Bond Geometry : Confirming bridgehead bond angles (e.g., 90–100° for bicyclo[3.2.1] systems).
- Hydrogen Bonding : Identifying carbamate N–H···O interactions stabilizing the crystal lattice.
- Disorder Modeling : Addressing thermal motion in methylidene or tert-butyl groups via refinement constraints. High-resolution data (≤0.8 Å) is recommended .
Advanced: How can analogues of this compound be designed for receptor-binding studies (e.g., GPCRs)?
Methodological Answer:
Rational design strategies include:
- Bioisosteric Replacement : Substitute the methylidene group with electron-deficient moieties (e.g., trifluoromethyl) to modulate lipophilicity.
- Scaffold Hybridization : Integrate azabicyclo[3.2.1]octane cores with pharmacophores from known modulators (e.g., GPR119 receptor ligands). Computational docking (AutoDock Vina) predicts binding affinity to target receptors .
Advanced: How should researchers interpret contradictory yield data in scaled-up syntheses?
Methodological Answer:
Yield variations (e.g., 85% vs. 85.3%) often arise from:
- Mixing Efficiency : Poor agitation in larger batches reduces reagent contact. Use high-shear mixers or flow reactors.
- Purification Losses : Silica gel chromatography may retain polar byproducts; optimize gradient elution (e.g., 5→20% EtOAc/hexane).
- Thermal Gradients : Validate temperature uniformity via IR thermography in sealed reactors .
Advanced: What computational methods predict the reactivity of methylidene-substituted bicyclo[3.2.1]octanes?
Methodological Answer:
- DFT Calculations : Gaussian 16 at the B3LYP/6-31G(d) level models frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- MD Simulations : GROMACS evaluates conformational stability in solvent (e.g., DMF) over 100-ns trajectories.
- QM/MM : Hybrid methods predict transition states for ring-opening or [2+2] cycloaddition side reactions .
Advanced: What strategies mitigate purification challenges for air-sensitive carbamates?
Methodological Answer:
- Inert Chromatography : Use degassed solvents and silica gel pre-treated with triethylamine (1% v/v) under argon.
- Cryogenic Recrystallization : Dissolve the crude product in minimal CH₂Cl₂ at −78°C, then layer with cold hexane.
- LC-MS Monitoring : Track degradation products (e.g., tert-butyl alcohol from hydrolysis) using a C18 column and 0.1% formic acid mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
